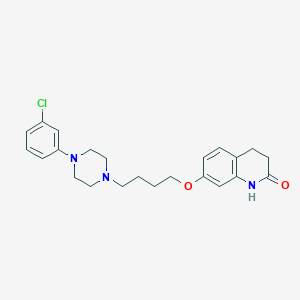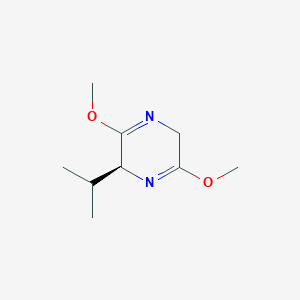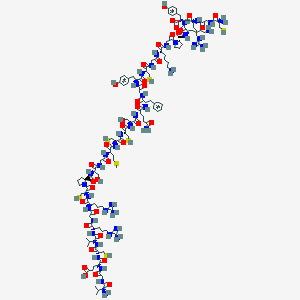
2-脱氯阿立哌唑
描述
2-Deschloro Aripiprazole is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a quinolinone core and a piperazinyl group attached to a chlorophenyl moiety. It is often used in pharmaceutical research and development due to its potential therapeutic properties.
科学研究应用
2-Deschloro Aripiprazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
作用机制
Target of Action
2-Deschloro Aripiprazole, a derivative of Aripiprazole, is likely to share similar targets. Aripiprazole exhibits high affinity for dopamine D2 and D3 , and serotonin 5-HT1a and 5-HT2a receptors . It also has moderate affinity for dopamine D4, serotonin 5-HT2c and 5-HT7, alpha 1-adrenergic and histamine H1 receptors . These receptors play crucial roles in mood regulation, cognition, and behavior.
Mode of Action
Aripiprazole is a partial dopamine (D2) agonist with a high affinity for the D2 receptor but lower intrinsic activity at the D2 receptor than dopamine (DA). It is classified as a Dopamine System Stabiliser (DSS) due to its ability to modulate DA levels in key brain pathways . Depending on DA levels, it can act as either a functional antagonist or agonist . In the presence of excess DA transmission, it can reduce this transmission to lower levels, levels corresponding to its intrinsic activity. In the presence of low DA levels, it can increase DA neurotransmission again to the level of its intrinsic activity .
Biochemical Pathways
Aripiprazole affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It reduces dopaminergic neurotransmission through partial agonism of D2 receptors, mainly in the mesolimbic and mesocortical pathways . It also binds to human serum albumin (HSA), and the chloro-group linked to the phenylpiperazine ring in the Aripiprazole molecule plays a major role in this binding .
Pharmacokinetics
The interaction of Aripiprazole and structurally related compounds with HSA was examined using equilibrium dialysis, circular dichroism (CD) spectroscopy, fluorescent probe displacement, and an X-ray crystallographic analysis .
Result of Action
The result of Aripiprazole’s action is a reduction in both positive and negative symptoms of disorders like schizophrenia. Aripiprazole has a lower intrinsic effect than dopamine, and therefore, partial agonism of D2 receptors in the mesolimbic pathway is postulated to reduce hyperfunctioning dopaminergic transmission. Aripiprazole’s partial agonism of D2 receptors in the mesocortical pathway increases dopaminergic activity back to normal levels .
Action Environment
The action of 2-Deschloro Aripiprazole, like Aripiprazole, is likely influenced by various environmental factors. It’s worth noting that the chloro-group linked to the phenylpiperazine ring in the Aripiprazole molecule plays a major role in the binding of these ligands to HSA, which could potentially be influenced by environmental factors .
生化分析
Biochemical Properties
2-Deschloro Aripiprazole interacts with human serum albumin (HSA), a major protein in human blood plasma . The chloro-group linked to the phenylpiperazine ring in the 2-Deschloro Aripiprazole molecule plays a major role in the binding of these ligands to HSA . This interaction is crucial for the compound’s distribution and pharmacological activity.
Molecular Mechanism
It is known that the chloro-group linked to the phenylpiperazine ring in the 2-Deschloro Aripiprazole molecule plays a major role in its binding to HSA . This binding likely influences its molecular mechanism of action.
Temporal Effects in Laboratory Settings
It is known that the compound binds strongly to HSA, suggesting it may have a long half-life in the body .
Dosage Effects in Animal Models
Specific studies on the dosage effects of 2-Deschloro Aripiprazole in animal models are currently lacking. Studies on Aripiprazole have shown dose-dependent effects on locomotion and memory in mice .
Transport and Distribution
2-Deschloro Aripiprazole binds strongly to HSA, which is a major transport protein in the blood . This suggests that the compound may be widely distributed throughout the body.
Subcellular Localization
Given its strong binding to HSA, it is likely that it may be found in areas of the cell where HSA is present .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deschloro Aripiprazole typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with a butoxyquinolinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Deschloro Aripiprazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinolinone derivatives.
Substitution: Formation of substituted piperazinyl derivatives.
相似化合物的比较
Similar Compounds
7-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]quinolin-2(1H)-one: Similar structure but with dichlorophenyl instead of chlorophenyl.
Aripiprazole Related Compound G: Another related compound with a similar quinolinone core and piperazinyl group.
Uniqueness
2-Deschloro Aripiprazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in pharmaceutical research and development.
属性
IUPAC Name |
7-[4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2/c24-19-4-3-5-20(16-19)27-13-11-26(12-14-27)10-1-2-15-29-21-8-6-18-7-9-23(28)25-22(18)17-21/h3-6,8,16-17H,1-2,7,9-15H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHUSQIOAKPGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441933 | |
| Record name | AGN-PC-0N6UB0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203395-82-8 | |
| Record name | 7-[4-[4-(3-Chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203395-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Deschloro aripiprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203395828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGN-PC-0N6UB0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-DESCHLORO ARIPIPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7MWV855WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)







